SUBTILISINS

Enzyme kinetics Protein engineering Biocatalysis

Industrial protein hydrolysis demands enzymes that maintain activity under harsh process conditions. Generic proteases fail in alkaline, surfactant-rich environments, leading to autolysis and batch failure. Subtilisins (CAS 1395-21-7) address this: • >70% residual activity across pH 7-12 and >89% retention at 30-60°C, minimizing autolysis in detergent formulations. • 16-44× higher Vmax in glycerol vs. trypsin/chymotrypsin, enabling reduced enzyme loading and faster reaction cycles. • Carlsberg-type preparations at ≥500 U/mg specific activity reduce required enzyme mass by >98% vs. standard subtilisin A preparations (~6 U/mg).

Molecular Formula C45H68N10O15
Molecular Weight 989.1 g/mol
CAS No. 1395-21-7
Cat. No. B1170691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSUBTILISINS
CAS1395-21-7
Molecular FormulaC45H68N10O15
Molecular Weight989.1 g/mol
Structural Identifiers
SMILESCCCCCCCCC1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CO)CCC(=O)O)CC(=O)N)CC3=CC=C(C=C3)O)CC(=O)N
InChIInChI=1S/C45H68N10O15/c1-3-4-5-6-7-8-10-26-20-36(61)49-30(21-34(46)59)41(66)51-29(19-25-12-14-27(58)15-13-25)40(65)52-31(22-35(47)60)45(70)55-18-9-11-33(55)43(68)50-28(16-17-37(62)63)39(64)53-32(23-56)42(67)54-38(24(2)57)44(69)48-26/h12-15,24,26,28-33,38,56-58H,3-11,16-23H2,1-2H3,(H2,46,59)(H2,47,60)(H,48,69)(H,49,61)(H,50,68)(H,51,66)(H,52,65)(H,53,64)(H,54,67)(H,62,63)/t24-,26?,28+,29-,30+,31-,32-,33+,38+/m1/s1
InChIKeyVLKSXJAPRDAENT-OWGHDAAGSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Subtilisins: Procurement-Relevant Characteristics


Subtilisins (CAS 1395-21-7) constitute a family of alkaline serine proteases predominantly produced by Bacillus species [1]. These enzymes hydrolyze peptide bonds through a catalytic triad (Ser-His-Asp) and exhibit broad substrate specificity with a preference for hydrophobic residues at the P1 position [2]. Commercial preparations typically consist of free-flowing powders with varying specific activities, ranging from approximately 6 U/mg to over 500 U/mg depending on the source, purity, and assay conditions [3]. Their robust catalytic function across alkaline pH and moderate temperatures underpins their widespread industrial use, particularly in detergent formulations and protein hydrolysis applications [4].

Subtilisin Substitution Risk


Subtilisins are not functionally interchangeable with other serine proteases or even with different subtilisin subtypes (e.g., Carlsberg vs. BPN′). Their catalytic efficiency (kcat/Km) can differ by factors exceeding 60 between closely related Bacillus licheniformis and Bacillus amyloliquefaciens subtilisins for the same substrate [1]. Furthermore, subtilisins demonstrate unique solvent tolerance and autolytic stability profiles that are not shared with animal-derived proteases like trypsin or chymotrypsin. For instance, in organic solvents like glycerol, subtilisins exhibit up to 44-fold higher Vmax compared to chymotrypsin and trypsin, while maintaining a comparable Km range [2]. These quantitative differences in substrate specificity, kinetic parameters, and operational stability directly impact process yields, detergent formulation shelf-life, and assay reproducibility, rendering generic substitution a significant scientific and financial risk [3].

Subtilisin Activity and Stability Comparison


Catalytic Efficiency Differences Across Subtilisin Subtypes

Subtilisin from Bacillus licheniformis (e.g., Carlsberg-type) and Bacillus amyloliquefaciens (e.g., BPN′-type) exhibit over a 60-fold difference in catalytic efficiency (kcat/Km) for various substrates, despite only 31% sequence divergence [1]. This large variance in kcat/Km underscores that subtilisin is not a monolithic entity; subtype selection profoundly impacts reaction rates for specific target molecules.

Enzyme kinetics Protein engineering Biocatalysis

Vmax Advantage in Organic Solvents

In a glycerol environment at 30°C using phenyl acetate as substrate, subtilisin demonstrates a Vmax (V-m) that is 16 to 44 times higher than that of chymotrypsin, thermolysin, and trypsin, while maintaining a similar Km range [1]. This indicates a superior catalytic velocity without a commensurate loss in substrate affinity under non-aqueous conditions.

Non-aqueous enzymology Biocatalysis Peptide synthesis

Carlsberg vs. BPN' Reactivity and pH Profile

Direct kinetic comparison reveals that Carlsberg subtilisin is generally much more reactive than BPN′ subtilisin, primarily due to a larger kcat value [1]. For example, with the substrate Ac-Phe(4-NO2)-OMe, Carlsberg subtilisin exhibits a kcat of approximately 5500 ± 700 s⁻¹ at pH 7.8 [1]. Additionally, Carlsberg subtilisin retains a much greater percentage of its optimum activity when the pH is reduced to 7.0 compared to BPN′ [2].

Enzyme kinetics Protein structure-function Detergent formulation

Recombinant Subtilisin pH and Thermal Stability

A recombinant subtilisin from Bacillus subtilis PTTC 1023, purified 200-fold to a specific activity of 56.16 U/mg, demonstrates robust stability across broad operational windows. It retains more than 70% of its initial activity in the pH range of 7-12 and more than 89% of its activity in the temperature range of 30-60°C [1]. This is in contrast to many non-subtilisin proteases which denature or lose activity under alkaline conditions or moderate heat.

Recombinant enzyme Process stability Detergent additive

Subtilisin Carlsberg Production Specific Activity

In a 20-L stirred tank reactor using complex medium, Bacillus licheniformis (DSM 641) produced subtilisin Carlsberg with a volumetric activity of 15,300 U/mL and a specific activity of 510 U/mg [1]. This specific activity is substantially higher than many commercial preparations of subtilisin A (e.g., ~6 U/mg under standard assay conditions [2]) and other microbial proteases, directly impacting the cost-per-unit of activity.

Enzyme manufacturing Fermentation Process economics

Subtilisin Application Scenarios


Alkaline and Thermal Stability for Laundry Detergents

Procure subtilisin preparations (e.g., recombinant variants or Carlsberg-type) that demonstrate >70% residual activity across pH 7-12 and >89% activity retention at 30-60°C [1]. This stability profile ensures that the enzyme remains active throughout the wash cycle and during storage in surfactant-rich, high-pH liquid formulations, directly addressing the primary failure mode of autolysis observed in standard subtilisin [2].

Non-Aqueous Peptide Synthesis and Transesterification

Select subtilisin over alternative proteases (e.g., chymotrypsin, trypsin) for reactions conducted in glycerol or similar non-aqueous media. The 16- to 44-fold higher Vmax of subtilisin in glycerol [3] translates to significantly higher catalytic turnover, enabling reduced enzyme loading, shorter reaction times, and lower overall catalyst cost per batch.

High-Throughput Protein Hydrolysis with High Specific Activity

For large-scale industrial hydrolysis of proteinaceous substrates (e.g., casein, soy protein), procure subtilisin Carlsberg with a verified specific activity of ≥500 U/mg [4]. Compared to standard subtilisin A preparations (~6 U/mg) [5], this 85-fold higher specific activity reduces the required enzyme mass by over 98%, substantially lowering procurement, shipping, and inventory costs for high-volume users.

Aromatic Substrate Assays with High Catalytic Turnover

When using aromatic substrates such as Ac-Phe(4-NO2)-OMe, select Carlsberg subtilisin due to its exceptionally high kcat (~5500 s⁻¹) and greater sensitivity to substituent size compared to BPN′ [6]. This ensures maximum signal generation in kinetic assays and reduces the risk of data variability arising from subtype-dependent catalytic efficiency differences that can exceed 60-fold [7].

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